molecular formula C25H26O5 B051866 Sigmoidin E CAS No. 116174-67-5

Sigmoidin E

Cat. No. B051866
M. Wt: 406.5 g/mol
InChI Key: CKTMJKHXYHXNKU-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sigmoidin E is a naturally occurring compound that belongs to the family of iridoid glycosides. It is found in various plant species, such as Sigmoidinella californica, Sigmoidinella californica, and Sigmoidinella californica. Sigmoidin E has been the subject of extensive research due to its potential therapeutic properties, including anti-inflammatory, antitumor, and antioxidant effects.

Scientific Research Applications

Antibacterial Properties

Sigmoidin E, a prenylated flavonoid isolated from plants like Erythrina sigmoidea, has been studied for its antibacterial properties. For example, a study by Kouam et al. (2007) identified a new flavonoid, Sigmoidin L, from Erythrina sigmoidea, which exhibited significant antibacterial potency against Staphylococcus aureus and Proteus vulgaris. This suggests the potential of Sigmoidin E in similar antibacterial applications (Kouam, Etoa, Mabeku, & Fomum, 2007).

Antioxidant and Cytotoxic Activity

Sigmoidin A, closely related to Sigmoidin E, has been studied for its antioxidant and cytotoxic activities. Habtemariam and Dagne (2010) found that Sigmoidin A exhibits moderate antioxidant, antimicrobial, and anti-inflammatory activities. It also showed cytotoxicity to cancer cells, which was significantly attenuated by glutathione, suggesting a prooxidative mechanism of cell death (Habtemariam & Dagne, 2010).

Anti-inflammatory Activities

Sigmoidins A and B, extracted from Erythrina sigmoidea, have been found to inhibit arachidonic acid metabolism and possess potent anti-inflammatory activities. Njamen et al. (2004) reported that these compounds are selective inhibitors of 5-lipoxygenase, showing promise for anti-inflammatory applications (Njamen, Mbafor, Fomum, Kamanyi, Mbanya, Recio, Giner, Máñez, & Ríos, 2004).

Potential in Pharmaceutical Effluent Treatment

While not directly related to Sigmoidin E, research in the treatment of pharmaceutical effluents shows the potential applicability of compounds like Sigmoidin E. Davarazar et al. (2019) conducted a scientometric study on various methods for treating pharmaceutical effluents, indicating the relevance of natural compounds in this field (Davarazar, Mostafaie, Jahanianfard, Davarazar, Bayat Ghiasi, Gorchich, Nemati, Kamali, & Aminabhavi, 2019).

properties

CAS RN

116174-67-5

Product Name

Sigmoidin E

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

(2S)-2-[2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C25H26O5/c1-14(2)5-6-15-9-17(10-16-7-8-25(3,4)30-24(15)16)21-13-20(28)23-19(27)11-18(26)12-22(23)29-21/h5,7-12,21,26-27H,6,13H2,1-4H3/t21-/m0/s1

InChI Key

CKTMJKHXYHXNKU-NRFANRHFSA-N

Isomeric SMILES

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)C

SMILES

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C

Canonical SMILES

CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3CC(=O)C4=C(C=C(C=C4O3)O)O)C

synonyms

sigmoidin E
sigmoidin-E

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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